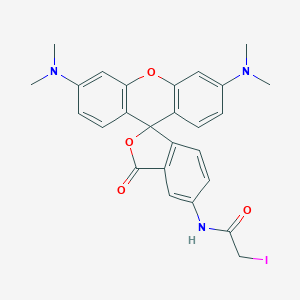

5(6)-Iodoacetamidotetramethylrhodamine

Übersicht

Beschreibung

Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine

The study titled "Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative" provides a comprehensive spectroscopic analysis of 5-iodoacetamidotetramethylrhodamine (5-IATR) and its derivative in various solvents . The research confirms the monomeric nature and purity of these compounds through absorption and fluorescence spectroscopy, alongside mass spectrometry. The probes were found to exist solely in their open form in polar solvents, allowing for the calculation of their natural lifetime and Förster distance. Fluorescence lifetimes were determined, and the homogeneity of probe distribution was assessed in polymer films using confocal microscopy and polarized fluorescence experiments. The study also investigated the orientation of the rhodamines in stretched polyvinyl alcohol films, revealing a strong environmental dependence of their optical properties, including the angle between absorption and emission dipole moments .

Synthesis Analysis of 5(6)-Iodoacetamidotetramethylrhodamine

The paper "Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamine" outlines the synthesis process of 5-IATR and its isomers . The synthesis began with the preparation of isomeric benzoylnitrobenzoate esters, followed by separation, structural assignment through NOE difference spectroscopy, and subsequent chemical reactions to produce the acetamido acids. These were then condensed with 3-(dimethylamino)phenol to yield acetamidorhodamines, which were finally converted into the pure 5- and 6-(iodoacetamido)tetramethylrhodamines. The study also provided a detailed examination of the visible spectroscopic properties and determined accurate extinction coefficients for these compounds .

Molecular Structure Analysis

The molecular structure of 5-IATR was elucidated using NOE difference spectroscopy as part of the synthesis process . This technique allowed for the assignment of structures to the isomeric compounds produced during the synthesis. The structural analysis is crucial for understanding the behavior of these molecules in various environments and their interaction with other molecules, which is essential for their application as fluorescent probes .

Chemical Reactions Analysis

The synthesis of 5-IATR involves a series of chemical reactions, including condensation, esterification, reduction of nitro groups, acetylation, ester hydrolysis, and final condensation with 3-(dimethylamino)phenol . These reactions were carefully controlled to produce the desired isomers with high purity, which is vital for their subsequent use in spectroscopic studies and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-IATR were analyzed through various spectroscopic methods. The probes' behavior in different solvents was studied, revealing that they are present only in their open form in polar solvents . The study also determined the fluorescence lifetimes and investigated the probes' distribution homogeneity in polymer films. The environmental dependence of the optical properties, such as the difference angle between the absorption and emission dipole moments, was a particularly intriguing finding, suggesting potential applications in environments where these properties can be exploited .

Wissenschaftliche Forschungsanwendungen

Subheading Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine

5(6)-Iodoacetamidotetramethylrhodamine has been extensively characterized spectroscopically. Zandvoort et al. (1999) conducted a thorough investigation into its spectroscopic properties, examining the probe in various solvents such as ethanol, water, and glycerol. The study used techniques like absorption and fluorescence spectroscopy, confocal microscopy, and polarized fluorescence experiments to establish the monomeric character and purity of the compound. A significant finding was the strong environmental dependence of its optical properties, particularly the difference angle between the absorption and emission dipole moment, which provides valuable insights for future research applications (Zandvoort et al., 1999).

Protein Interaction and Modification

Subheading Interaction with Muscle Fiber Proteins

The interaction of 5(6)-Iodoacetamidotetramethylrhodamine with muscle fiber proteins, specifically the myosin heavy chain, has been studied. Ajtai et al. (1992) discovered that different isomers of the compound modify the myosin heavy chain at distinct rates, influencing K(+)-EDTA- and Ca(2+)-activated ATPases differently. This research revealed the compound's stereospecificity for the myosin heavy chain, highlighting its potential for investigating muscle fiber protein structures and their interactions with other molecules (Ajtai et al., 1992).

Fluorescence Polarization and Orientation Studies

Subheading Orientation Studies in Skeletal Muscle Fibers

Sabido-David et al. (1998) utilized 5(6)-Iodoacetamidotetramethylrhodamine for steady-state fluorescence polarization studies in single skeletal muscle fibers. This research offers detailed insights into the orientation of myosin regulatory light chains, providing a deep understanding of muscle contraction and relaxation mechanisms at the molecular level. The study emphasized the distinct orientations of the 5- and 6-isomers and their changes during the rigor-to-relaxed transition, making it a significant contribution to the field of muscle physiology (Sabido-David et al., 1998).

Dye-Protein Complex Conformation

Subheading Conformation of Dye-Protein Complexes

The conformation of 5(6)-Iodoacetamidotetramethylrhodamine when bound to protein structures was explored by Ajtai and Burghardt (1995). Their research focused on how this compound, when bound as a dimer to the reactive sulfhydryl of myosin subfragment 1, changes in conformation and how these changes impact the dye-protein complex's spectroscopic signals. This detailed investigation offers valuable insights into the dye-protein interactions and their implications for understanding the protein's structural and functional aspects (Ajtai & Burghardt, 1995).

Safety And Hazards

This would cover any known hazards associated with the compound, including toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling and disposal.

Zukünftige Richtungen

This would discuss potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties or effects.

For a specific compound like “5(6)-Iodoacetamidotetramethylrhodamine”, you may need to consult specialized databases or literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could reach out to researchers who specialize in this area. Please note that this is a general guide and the specifics may vary depending on the nature of the compound. I hope this helps! If you have any other questions, feel free to ask.

Eigenschaften

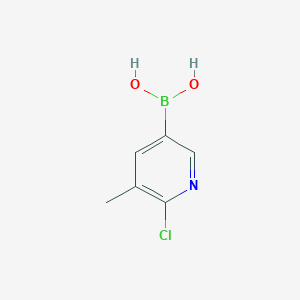

IUPAC Name |

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCSKZMSUJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436508 | |

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(6)-Iodoacetamidotetramethylrhodamine | |

CAS RN |

136538-85-7 | |

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)